Catechin 3-rhamnoside

Übersicht

Beschreibung

Catechin 3-rhamnoside is a natural polyphenolic compound belonging to the flavonoid family. It is a type of flavan-3-ol, specifically a catechin, which is commonly found in various fruits, vegetables, and plant-based beverages. Catechins are known for their potent antioxidant properties and are widely studied for their potential health benefits.

Wirkmechanismus

Target of Action

Catechin 3-rhamnoside, a type of flavonoid, primarily targets enzymes such as α-glucosidase and α-amylase . These enzymes play a crucial role in starch digestion, and their inhibition can help manage conditions like diabetes mellitus . Additionally, catechins are known to be reactive oxygen species (ROS) scavengers and metal ion chelators .

Mode of Action

This compound interacts with its targets by inhibiting their activity. For instance, it exhibits inhibitory effects on α-glucosidase and α-amylase, key enzymes involved in starch digestion . This inhibition can help regulate blood glucose levels, making it potentially beneficial for managing diabetes. Moreover, as ROS scavengers and metal ion chelators, catechins can help mitigate oxidative stress .

Biochemical Pathways

This compound’s action affects several biochemical pathways. Its antioxidant properties allow it to scavenge ROS, thereby reducing oxidative stress . This can impact various pathways involved in aging and related dysfunctions, such as neurodegenerative disease, cancer, cardiovascular diseases, and diabetes . Furthermore, catechins can induce antioxidant enzymes, inhibit pro-oxidant enzymes, and promote the production of phase II detoxification enzymes and antioxidant enzymes .

Pharmacokinetics

It’s important to note that the bioavailability of catechins can be influenced by various factors, including their chemical structure and the presence of other compounds .

Result of Action

The primary result of this compound’s action is its potential antioxidant and anti-diabetic effects. By inhibiting α-glucosidase and α-amylase, it can help regulate blood glucose levels . Its antioxidant properties allow it to scavenge ROS, which can help protect cells from oxidative damage . This can potentially prevent or mitigate various diseases caused by oxidative stress, such as neurodegenerative disease, cancer, cardiovascular diseases, and diabetes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its bioavailability . Additionally, factors such as pH and temperature can potentially impact its stability and activity.

Biochemische Analyse

Biochemical Properties

Catechin 3-rhamnoside, like other catechins, has potent antioxidant properties . It acts as a reactive oxygen species (ROS) scavenger and metal ion chelator . Its indirect antioxidant activities include the induction of antioxidant enzymes, inhibition of pro-oxidant enzymes, and production of phase II detoxification enzymes and antioxidant enzymes .

Cellular Effects

This compound has been shown to have a significant impact on cellular processes. It can alleviate conditions associated with vascular dysfunction, including vascular inflammation and smooth muscle cell proliferation . It also has the potential to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its antioxidant properties. It can both eliminate ROS by scavenging and enhance ROS production . This dual action in relation to ROS makes it a potent antioxidant and a potential pro-oxidant .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown significant immunostimulatory activity and antioxidant potential . Over time, these effects may contribute to the compound’s stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the flavonoid biosynthesis pathway . It is derived from plant secondary metabolism through condensation of phenylalanine derived from the shikimate pathway with malonyl-CoA .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Catechin 3-rhamnoside can be synthesized through the extraction and purification of plant materials rich in catechins. One common method involves the chromatographic separation of extracts from plants such as Vaccinium vitis-idaea (lingonberry) stems. The extract is subjected to various chromatographic techniques, including Sephadex LH-20 and MCI gel CHP20P, followed by preparative high-performance liquid chromatography (HPLC) to isolate this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes harvesting plant materials, drying, and grinding them into a fine powder. The powder is then subjected to solvent extraction using solvents like methanol or acetone. The extract is concentrated and purified using chromatographic techniques to obtain this compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Catechin 3-rhamnoside undergoes various chemical reactions, including:

Oxidation: Catechins can be oxidized to form quinones, which can further react with other nucleophiles.

Reduction: Catechins can be reduced to form dihydro derivatives.

Substitution: Catechins can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives of catechins.

Substitution: Acylated or alkylated catechin derivatives.

Wissenschaftliche Forschungsanwendungen

Medical Applications

- Anti-Diabetic Effects: Studies show that catechin 3-rhamnoside can lower blood sugar levels by inhibiting carbohydrate-digesting enzymes, thus preventing rapid glucose absorption.

- Antiviral Properties: Research indicates that this compound exhibits antiviral activity against hepatitis B virus (HBV) by inhibiting the synthesis of surface antigens . In silico studies have also shown its potential binding affinity to SARS-CoV-2 proteins, suggesting possible applications in COVID-19 treatment .

Antimicrobial Activity

- Bacterial Infections: this compound has demonstrated bactericidal effects against both gram-positive and gram-negative bacteria. It has been found effective against multidrug-resistant strains, enhancing the efficacy of conventional antibiotics .

- Fungal Infections: The compound has shown antifungal properties, particularly in plant defense mechanisms against rust infections, indicating its potential use in agricultural applications .

Industrial Applications

- Food Preservation: Its antioxidant properties make this compound a valuable natural preservative in the food industry, helping to extend shelf life while maintaining product quality .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Catechin 3-rhamnoside can be compared with other similar compounds, such as:

Epithis compound: Similar in structure but differs in the stereochemistry of the hydroxyl group at the third carbon.

Afzelin (kaempferol 3-rhamnoside): A flavonol glycoside with similar antioxidant properties but different structural features.

Quercetin 3-rhamnoside: Another flavonoid glycoside with potent antioxidant and anti-inflammatory properties.

This compound is unique due to its specific structure and the presence of the rhamnose sugar moiety, which may influence its bioavailability and biological activity.

Biologische Aktivität

Catechin 3-rhamnoside, a flavonoid glycoside, has garnered significant attention in recent years due to its diverse biological activities, particularly its antimicrobial and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

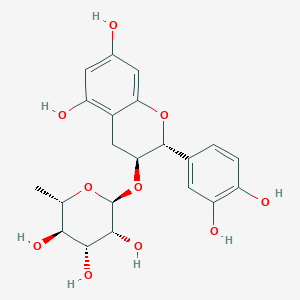

Structure and Isolation

This compound is a glycoside formed by the attachment of a rhamnose sugar molecule to catechin at the 3-position. It has been isolated from various plant sources, notably from the stem bark of Lannea kerstingii and Neocarya macrophylla . The structural characterization typically involves techniques such as NMR spectroscopy, which confirms the presence of rhamnose and its linkage to catechin .

Antimicrobial Activity

Research Findings:

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. It has been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values indicate potent activity against resistant strains.

Antimicrobial Spectrum

| Pathogen | Zone of Inhibition (mm) | MIC (µg/ml) | MBC/MFC (µg/ml) |

|---|---|---|---|

| Methicillin Resistant Staphylococcus aureus | 35.0 ± 0.2 | 6.25 | 12.5 |

| Escherichia coli | 30.0 ± 0.1 | 12.5 | 25.0 |

| Candida albicans | 28.0 ± 0.1 | 12.5 | 25.0 |

| Klebsiella pneumoniae | 22.0 ± 0.1 | 12.5 | 50.0 |

The compound was inactive against vancomycin-resistant enterococci and certain other bacteria .

Antioxidant Activity

This compound also exhibits strong antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The antioxidant activity is typically assessed using the DPPH radical scavenging assay.

Antioxidant Activity Data

| Parameter | Value |

|---|---|

| EC50 (µg/ml) | 46.87 |

This high radical scavenging activity suggests that this compound could serve as a natural antioxidant in food preservation and therapeutic applications .

Case Studies

- Antimicrobial Efficacy Against Multi-Drug Resistant Strains : A study isolated this compound from Lannea kerstingii and evaluated its efficacy against multi-drug resistant strains of bacteria, demonstrating its potential as a lead compound for developing new antimicrobial agents .

- Evaluation in Cosmetic Applications : Research has indicated that catechins, including this compound, can be utilized in cosmeceuticals due to their antioxidant properties, which help in skin protection against UV radiation and aging .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic processes, leading to cell death.

- Antioxidant Mechanism : It scavenges free radicals and chelates metal ions, thereby preventing oxidative damage to cells.

Eigenschaften

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[[(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O10/c1-8-17(26)18(27)19(28)21(29-8)31-16-7-11-13(24)5-10(22)6-15(11)30-20(16)9-2-3-12(23)14(25)4-9/h2-6,8,16-28H,7H2,1H3/t8-,16-,17-,18+,19+,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLFHITXPCWYAL-HLBABLIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C=C4)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC3=C(C=C(C=C3O[C@@H]2C4=CC(=C(C=C4)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the potential of Catechin 3-rhamnoside as an antiviral agent?

A1: While not directly addressed in the provided research, one study [] investigated the potential of this compound, alongside other compounds from Neocarya macrophylla, as an inhibitor of SARS-CoV-2. Computational modeling suggested that this compound could bind to key viral proteins (3C-like protease, spike protein, and papain-like protease) with high affinity. This suggests potential antiviral activity, but further experimental validation is needed.

Q2: What are the sources of this compound?

A3: this compound has been isolated from multiple plant sources, including Calliandra haematocephala [], Erythroxylum novogranatense [], and Neocarya macrophylla []. This suggests that this compound might be present in various plant species and could have diverse biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.